molecular formula C18H18N2O5 B2683489 methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate CAS No. 547769-52-8

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate

Cat. No. B2683489
CAS RN: 547769-52-8
M. Wt: 342.351
InChI Key: PXNODKJWWYCJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Methodologies

Researchers have developed efficient methods for synthesizing pyranopyrazoles and pyranoindole derivatives, showcasing the versatility of pyran compounds in organic synthesis. For instance, Zolfigol et al. (2013) described a green, simple, and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions (Zolfigol et al., 2013). This method exemplifies the utility of pyran derivatives in constructing complex molecules with potential biological activities.

Structural Characterization

Structural elucidation of pyran derivatives has been a subject of interest due to their complex conformations and potential for diverse chemical reactivity. Nesterov et al. (2007) investigated three sterically hindered 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, revealing their flattened boat conformations and intramolecular interactions (Nesterov et al., 2007). These findings contribute to a deeper understanding of the structural aspects of pyran derivatives, which is crucial for designing molecules with desired properties.

Potential Biological Activities

Research on pyran derivatives extends into exploring their biological activities, including anti-inflammatory and anticoccidial properties. Nakkady et al. (2000) synthesized new indole, aminoindole, and pyranoindole derivatives, assessing their anti-inflammatory activity (Nakkady et al., 2000). Additionally, Georgiadis (1976) explored the anticoccidial and antimicrobial activities of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, demonstrating the potential of pyran derivatives as coccidiostats and antimicrobials (Georgiadis, 1976).

properties

IUPAC Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10-4-6-11(7-5-10)15-12(9-19)17(20)25-13(8-14(21)23-2)16(15)18(22)24-3/h4-7,15H,8,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNODKJWWYCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate

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